1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone -

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

Catalog Number: EVT-4715798
CAS Number:
Molecular Formula: C20H18ClNO3
Molecular Weight: 355.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide

  • Compound Description: (S)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide is a chiral chlorohydrin building block used in the synthesis of the β-blocker (S)-practolol. It is produced with high enantiomeric purity (97% ee) through a chemo-enzymatic method involving kinetic resolution of the racemate in a transesterification reaction catalyzed by Candida antarctica Lipase B (CALB). []
  • Relevance: (S)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide shares a similar core structure with 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, containing a substituted phenyl ring connected to a propoxy chain with a chlorine substituent. Both compounds involve a propoxy linker, connecting the aromatic core to another functional group, highlighting a potential shared synthetic pathway or biological target.

(R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol

  • Compound Description: (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol is the enantiomerically pure form of a chlorohydrin building block for the β-blocker pindolol. This compound was also produced via kinetic resolution of the racemate using CALB. []
  • Relevance: Similar to 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol contains a chlorine atom on a propoxy chain connected to an aromatic system (indole in this case). This structural similarity suggests a potential commonality in their synthetic routes or pharmacological targets, especially considering their role in synthesizing pharmaceuticals.

(R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: (R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one is the enantiomerically pure form of a chlorohydrin used to synthesize a derivative of the β-blocker carteolol. This compound was synthesized in high yield (77%) and high enantiomeric purity (96% ee) via enzymatic kinetic resolution. []
  • Relevance: This compound is particularly relevant to 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone because both share a quinoline core structure, albeit with different substitution patterns. The presence of a chloro-hydroxypropoxy substituent in both further emphasizes their structural similarity and potential for similar synthetic pathways or biological activities.

(R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one

  • Compound Description: (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, another enantiopure chlorohydrin, serves as a building block for the synthesis of the β-blocker carteolol. []
  • Relevance: Sharing the same core structure and a chloro-hydroxypropoxy substituent with both (R)-7-(3-Chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, this compound underscores the significance of the quinoline core and the substituted propoxy chain as key structural features in this group of related compounds.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. VNO was synthesized by oxidizing Venetoclax with m-chloroperoxybenzoic acid. []
  • Relevance: Although structurally distinct from 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, VNO is relevant due to its presence as an impurity in the synthesis of a pharmaceutical agent. This highlights the importance of characterizing impurities and understanding their formation, which is critical for ensuring drug safety and efficacy.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another oxidative impurity of Venetoclax, formed from VNO via [, ] Meisenheimer rearrangement. []
  • Relevance: VHA, like VNO, highlights the importance of controlling impurities in pharmaceutical syntheses. Although not directly structurally related to 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, understanding the formation of VHA from Venetoclax N-oxide provides valuable insight into potential side reactions and degradation pathways that could be relevant for other pharmaceuticals, including those with similar structural motifs to 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone.

1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone

  • Compound Description: 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone serves as a key intermediate in the synthesis of a series of quinoxaline derived chalcones. These chalcones were then evaluated for their anti-inflammatory activity in vivo using the carrageenan-induced paw edema method. []
  • Relevance: 1-(4-(3-chloroquinoxalin-2-ylamino)phenyl)ethanone shares structural similarities with 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone, particularly in their aromatic core structures. Both compounds feature a chloro-substituted aromatic system (quinoxaline and quinoline, respectively) linked to a phenyl group with an ethanone substituent. This shared structural motif suggests they may belong to the same broader chemical class or possess similar synthetic pathways.

2-chloro-1-(2-hydroxyphenyl)-4(1H)-quinolinone

  • Compound Description: 2-chloro-1-(2-hydroxyphenyl)-4(1H)-quinolinone is formed unexpectedly during an attempted formylation of 5H-benzoxazolo[3,2-a]quinolin-5-one using the Vilsmeier-Haack reagent. []
  • Relevance: This compound shares a core quinolinone structure with 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone. Both compounds also feature a chlorine substituent on the quinoline ring, highlighting their structural similarity. While not a direct synthetic precursor or derivative, 2-chloro-1-(2-hydroxyphenyl)-4(1H)-quinolinone demonstrates the potential for unexpected reactivity in quinoline-based systems, potentially relevant to the chemistry of 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone.

1-(2-hydroxy-5-chlorophenyl)-2-(1H)quinolinone

  • Compound Description: 1-(2-hydroxy-5-chlorophenyl)-2-(1H)quinolinone is synthesized by alkaline hydrolysis of 2-ethoxy-1-(5-chloro-2-hydroxyphenyl)-4(1H)quinolinone. []
  • Relevance: This compound exhibits a quinoline core structure similar to 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone. Additionally, the presence of a chlorine substituent on the phenyl ring, connected to the quinoline core through a direct bond, further strengthens the structural similarity. The specific synthesis of this compound from a benzoxazoloquinolinone derivative highlights potential synthetic routes that could be relevant to the preparation or modification of 1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone.

Properties

Product Name

1-[3-[3-(5-Chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

IUPAC Name

1-[3-[3-(5-chloroquinolin-8-yl)oxypropoxy]phenyl]ethanone

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C20H18ClNO3/c1-14(23)15-5-2-6-16(13-15)24-11-4-12-25-19-9-8-18(21)17-7-3-10-22-20(17)19/h2-3,5-10,13H,4,11-12H2,1H3

InChI Key

VAHPDQGEWGSXND-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.